N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core substituted at position 3 with a propyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-11-25-20(27)19-18(15-5-3-4-6-16(15)28-19)24-21(25)29-12-17(26)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWISDDNNRCNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. Its molecular formula is with a molecular weight of approximately 411.45 g/mol. The presence of the fluorine atom and the benzofuro-pyrimidine moiety suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
Enzyme Inhibition
The compound's sulfanyl group may enhance its affinity for enzyme binding sites, potentially leading to significant inhibitory effects. For instance, derivatives of benzofuran have shown dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 30.1 μM . This suggests that N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide could similarly exhibit potent enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.28 | Apoptosis induction |
| Compound B | HepG2 | 8.107 | Cell cycle arrest |
| N-(4-fluorophenyl)-... | A549 | TBD | TBD |
Case Studies
Case Study 1: Anticancer Screening
A study evaluated a series of benzofuran derivatives for their anticancer activity against MCF-7 cells. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity, with certain substitutions enhancing activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, compounds similar to N-(4-fluorophenyl)-... were tested for their ability to inhibit AChE and BChE. The results showed promising inhibitory effects that could translate into therapeutic applications for neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Gram-positive bacteria | |
| Fungi | Effective against several fungal strains | |
| Viruses | Potential antiviral properties observed in vitro |
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. Its mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Ongoing research is needed to fully elucidate these mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of N-(4-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide against common bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that this compound inhibits cell proliferation at low micromolar concentrations. Further investigations are required to determine its effectiveness in vivo and understand its mechanism of action.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorination Pattern
Halogen and Functional Group Replacements
Modifications to the Heterocyclic Core
Benzofuropyrimidinone vs. Thienopyrimidinone
- 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Benzothieno[2,3-d]pyrimidinone replaces benzofuropyrimidinone, substituting oxygen with sulfur. Sulfur’s polarizability and larger size may enhance π-stacking or alter redox properties .
Pyridopyrimidinone Analogs
- 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (): Pyrido[2,3-d]pyrimidinone core replaces benzofuropyrimidinone, introducing a nitrogen atom in the fused ring. This modification could increase hydrogen-bonding capacity and solubility .
Alkyl Chain Variations on the Pyrimidine Ring
- 2-{[3-(3-Ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): 3-Ethoxypropyl replaces the 3-propyl group.
Key Data Table: Structural and Physicochemical Comparison
Research Implications
- Fluorine Positioning : Para-fluorine optimizes electronic effects for target engagement, while di- or ortho-substitutions may sterically hinder binding .
- Alkyl Chain Length : Propyl and ethoxypropyl groups balance lipophilicity and metabolic stability, with longer chains increasing bioavailability but risking off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
